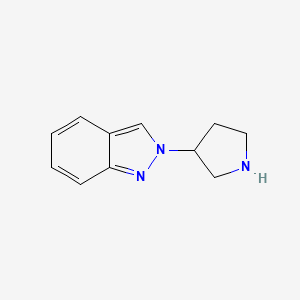

2-(pyrrolidin-3-yl)-2H-indazole

描述

Significance of the Indazole Heterocycle in Contemporary Chemical Biology Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. nih.gov This is due to its prevalence in a wide array of biologically active compounds. researchgate.netnih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.gov

The versatility of the indazole scaffold allows for diverse substitutions, leading to a wide range of biological targets. researchgate.net This has spurred extensive research into the synthesis and functionalization of indazole-containing compounds for the development of novel therapeutic agents. austinpublishinggroup.com

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

| Axitinib | Renal cell carcinoma |

| Entrectinib | Non-small cell lung cancer (NSCLC) |

| Niraparib | Epithelial ovarian cancer |

| Benzydamine | Chronic inflammation |

| Granisetron | Chemotherapy-induced nausea and vomiting |

This table is for illustrative purposes and is not an exhaustive list. nih.gov

Role of Substituted Pyrrolidine (B122466) Moieties in Pharmacophore Design

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another crucial scaffold in drug discovery. nih.gov Its non-planar, puckered nature provides a three-dimensional character to molecules, which can be advantageous for binding to biological targets. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitution. nih.gov

Substituted pyrrolidines are found in numerous natural products and have been incorporated into a vast number of synthetic bioactive molecules and FDA-approved drugs. nih.govlifechemicals.com The stereochemistry of the substituents on the pyrrolidine ring can significantly influence the biological activity of a compound. nih.gov

Rationale for the Investigation of 2-(pyrrolidin-3-yl)-2H-indazole as a Hybrid Chemical Entity

The combination of the indazole and pyrrolidine rings into a single molecule, as seen in this compound, is a strategic approach in medicinal chemistry known as molecular hybridization. This strategy aims to create new chemical entities with potentially enhanced or novel biological activities by integrating two or more pharmacophoric units.

The rationale for investigating this specific hybrid includes:

Synergistic Effects: The potential for the two heterocyclic systems to work in concert to improve binding affinity, selectivity, or efficacy at a particular biological target.

Exploration of New Chemical Space: Combining these two scaffolds opens up new avenues for structural diversity and the discovery of compounds with unique pharmacological profiles.

Overview of Tautomeric and Regioisomeric Considerations within the 2H-Indazole System

Indazoles can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. austinpublishinggroup.com While the 1H-tautomer is generally more thermodynamically stable, the 2H-tautomer is also a significant and synthetically accessible isomer. nih.govnih.gov The position of the substituent on the indazole nitrogen (N1 or N2) defines the regioisomer. In the case of this compound, the pyrrolidine ring is attached to the N2 position of the indazole ring.

The stability and reactivity of these tautomers and regioisomers can be influenced by various factors, including the nature and position of substituents, solvent effects, and hydrogen bonding. bgu.ac.ilnih.govacs.org The synthesis of a specific regioisomer, such as a 2H-indazole, often requires carefully designed synthetic strategies to control the regioselectivity of the reaction. nih.govorganic-chemistry.org

Historical Perspective and Recent Advances in Indazole and Pyrrolidine Chemistry Relevant to Hybrid Architectures

The chemistry of both indazoles and pyrrolidines has a rich history, with continuous advancements in their synthesis and functionalization. Early methods for indazole synthesis often resulted in mixtures of regioisomers, but more recent developments have led to highly regioselective methods. nih.govorganic-chemistry.org These include palladium-catalyzed cross-coupling reactions and [3+2] cycloadditions. nih.govaustinpublishinggroup.com

Similarly, the synthesis of substituted pyrrolidines has seen significant progress, with the development of various asymmetric methodologies to control stereochemistry. rsc.org The integration of these advanced synthetic methods has facilitated the construction of complex hybrid molecules like this compound with high precision. Recent research has explored the synthesis of various hybrid structures, including spiro[pyrazolo[1,2-a]indazole-pyrrolidines], demonstrating the ongoing interest in combining these two important heterocyclic systems. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-pyrrolidin-3-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-11-9(3-1)8-14(13-11)10-5-6-12-7-10/h1-4,8,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUKPFQBZMIMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pyrrolidin 3 Yl 2h Indazole and Its Structural Analogs

Strategies for the Construction of the 2H-Indazole Core

Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of functionalized indazole derivatives, offering high efficiency and broad functional group tolerance. frontiersin.org Catalytic systems based on palladium, rhodium, copper, and cobalt have been extensively developed for the construction of the 2H-indazole ring system through various bond-forming strategies.

Palladium catalysis offers robust and versatile methods for the synthesis of 2-substituted-2H-indazoles. One prominent strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. rsc.orgresearchgate.net This reaction constructs the N(1)–C(7a) bond of the indazole ring, and the combination of Pd(OAc)₂ with a suitable phosphine ligand like dppf and a base such as NaOtBu has proven effective. rsc.orgresearchgate.net The method is applicable to a wide range of substrates bearing both electron-donating and electron-withdrawing groups. rsc.org

Another powerful palladium-catalyzed approach provides a direct, one-step synthesis from readily available 2-bromobenzyl bromides and arylhydrazines. nih.govorganic-chemistry.org This transformation proceeds via a sequence of regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to form the aromatic 2H-indazole core. nih.govorganic-chemistry.org A common catalytic system for this reaction employs a palladium source with a bulky phosphine ligand like t-Bu₃PHBF₄ and a base such as Cs₂CO₃ in a high-boiling solvent like DMSO. nih.gov

A two-step protocol has also been developed involving an initial palladium-catalyzed C–H activation and acylation of azobenzenes with aldehydes, which is then followed by an intramolecular reductive cyclization to furnish the 2H-indazole products. acs.org

| Starting Materials | Catalyst/Reagents | Key Bond Formation | Product Type | Reference |

| N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂/dppf/NaOtBu | Intramolecular C-N (N(1)-C(7a)) | 2-Aryl-2H-indazoles | rsc.orgresearchgate.net |

| 2-Bromobenzyl bromides, Arylhydrazines | Pd-catalyst/t-Bu₃PHBF₄/Cs₂CO₃ | Intermolecular N-benzylation, Intramolecular N-arylation | 2-Aryl-2H-indazoles | nih.govorganic-chemistry.org |

| Azobenzenes, Aldehydes | Pd(OAc)₂/TBHP, then Zn/NH₄Cl | C-H Acylation, Reductive Cyclization | 2-Aryl-2H-indazoles | acs.org |

Rhodium catalysis, particularly using Cp*Rh(III) complexes, has emerged as a highly effective strategy for 2H-indazole synthesis via C–H bond activation. A notable example is the formal [4+1] annulation of azobenzenes with aldehydes. researchgate.net In this process, the azo group directs the ortho C–H activation of the azobenzene, which then adds to the aldehyde. researchgate.net The resulting intermediate undergoes a cyclative capture and aromatization sequence to yield N-aryl-2H-indazoles. researchgate.net This method is distinguished by its high functional group compatibility and operational simplicity. researchgate.net

The scope of this rhodium-catalyzed C–H activation has been expanded to include other coupling partners. For instance, the reaction of azobenzenes with sulfoxonium ylides provides an efficient route to 3-acyl-2H-indazoles. nih.gov Similarly, reactions with α-keto aldehydes, diazoesters, and alkynes have been successfully employed to generate diverse 2H-indazole structures. nih.gov Another variation involves the annulation of azobenzenes with vinylene carbonate, which acts as an acetaldehyde equivalent, leading to the formation of the 2H-indazole core following decarboxylation.

| Starting Materials | Catalyst | Reaction Type | Product Type | Reference |

| Azobenzenes, Aldehydes | [CpRhCl₂]₂ | [4+1] Annulation via C-H Activation | N-Aryl-2H-indazoles | researchgate.net |

| Azobenzenes, Sulfoxonium Ylides | [CpRhCl₂]₂ | C-H Activation/Annulation | 3-Acyl-2H-indazoles | nih.gov |

| Azobenzenes, Vinylene Carbonate | Rh(III) catalyst | C-H Functionalization/Decarboxylation | 2H-Indazoles | |

| Azoxybenzenes, Alkynes/Diazoesters | Rh(III) catalyst | C-H Activation/Annulation | 2H-Indazoles | nih.gov |

Searches for synthetic methodologies involving the copper-mediated or copper-catalyzed construction of the 2H-indazole core specifically from nitro-aromatic precursors did not yield relevant, well-established pathways. The predominant copper-catalyzed methods for 2H-indazole synthesis typically start from halo-aromatic compounds, such as 2-bromobenzaldehydes, in a one-pot, three-component reaction with primary amines and sodium azide. nih.gov

mirroring the reactivity seen with rhodium, provides a more cost-effective approach to 2H-indazole synthesis. Air-stable cationic Co(III) catalysts have been developed for the convergent, one-step synthesis of N-aryl-2H-indazoles through a C–H bond functionalization, addition, and cyclization cascade. This reaction couples azobenzenes and a wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic derivatives.

The mechanism involves the azo directing group facilitating an ortho C–H bond activation, followed by addition to the aldehyde. An in-situ cyclization and aromatization sequence then yields the final N-aryl-2H-indazole product. This method is notable for being performable on the benchtop under standard reflux conditions and its scalability.

| Starting Materials | Catalyst/Reagents | Reaction Type | Product Type | Reference |

| Azobenzenes, Aldehydes | [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ / AcOH | C-H Functionalization/Addition/Cyclization Cascade | N-Aryl-2H-indazoles | nih.gov |

Reductive Cyclization Approaches to 2H-Indazoles

Reductive cyclization is a classical and highly effective strategy for the synthesis of 2H-indazoles, most notably through the Cadogan reaction. This method involves the deoxygenative cyclization of ortho-imino-nitrobenzene substrates. These key intermediates are typically generated in situ via the condensation of an o-nitrobenzaldehyde with a primary amine, which can be either aromatic or aliphatic.

The reductive cyclization is promoted by trivalent phosphorus reagents, such as triethyl phosphite or, under milder conditions, tri-n-butylphosphine. The reaction is widely accepted to proceed through the deoxygenation of the nitro group to form a nitrene intermediate, which then cyclizes. However, recent studies have provided evidence for non-nitrene pathways by isolating 2H-indazole N-oxide intermediates, suggesting a more complex mechanistic landscape.

This one-pot condensation and reductive cyclization is operationally simple and avoids the isolation of intermediates, making it a practical and safe method for accessing a wide range of structurally diverse 2H-indazoles.

| Starting Materials | Reagents | Reaction Name | Key Intermediate | Reference |

| o-Nitrobenzaldehydes, Primary Amines | Tri-n-butylphosphine or P(OEt)₃ | Cadogan Reductive Cyclization | ortho-Imino-nitrobenzene |

Oxidative Cyclization Methodologies

A robust and selective method for the formation of the 2H-indazole ring system is through N-N bond-forming oxidative cyclization. This approach typically begins with readily available 2-aminomethyl-phenylamine precursors. A recently developed protocol utilizes an oxidative cyclization that provides selective access to 2-substituted 2H-indazoles. nih.govacs.org

The reaction is commonly carried out using a combination of a molybdenum catalyst, such as ammonium molybdate ((NH₄)₂MoO₄), and an oxidizing agent like hydrogen peroxide (H₂O₂). acs.org The transformation proceeds at room temperature in a solvent like methanol. The proposed mechanism involves the initial oxidation of the more nucleophilic anilinic nitrogen to a nitroso intermediate. This is followed by an intramolecular nucleophilic attack by the secondary amine of the aminomethyl side chain onto the nitroso group, leading to a cyclized intermediate which then dehydrates to form the stable aromatic 2H-indazole ring. acs.org

This method is valued for its operational simplicity and its ability to selectively yield the 2-substituted isomer, which can be challenging to obtain through traditional alkylation methods. acs.orgacs.org The scope of this reaction has been demonstrated with various substituents on both the aniline and the aminomethyl nitrogen. However, yields can be influenced by the electronic nature of substituents on the aromatic ring; electron-withdrawing groups tend to result in lower yields due to the reduced nucleophilicity of the anilinic nitrogen. acs.org

Table 1: Examples of 2-Substituted 2H-Indazole Synthesis via Oxidative Cyclization Data sourced from scholarly articles on oxidative N-N bond formation.

| Starting 2-Aminomethyl-phenylamine | R-Group on Benzylic N | Oxidizing System | Yield (%) |

|---|---|---|---|

| 2-(methylaminomethyl)aniline | Methyl | (NH₄)₂MoO₄ / H₂O₂ | 75% |

| 2-(benzylaminomethyl)aniline | Benzyl | (NH₄)₂MoO₄ / H₂O₂ | 68% |

| 2-(cyclohexylaminomethyl)aniline | Cyclohexyl | (NH₄)₂MoO₄ / H₂O₂ | 71% |

| 2-(phenylaminomethyl)aniline | Phenyl | (NH₄)₂MoO₄ / H₂O₂ | Low |

Multicomponent Reaction Protocols for 2H-Indazole Assembly

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like 2H-indazoles from simple, readily available starting materials in a single synthetic operation. organic-chemistry.org One of the most effective MCRs for this purpose is the copper-catalyzed three-component reaction of a 2-halo-benzaldehyde, a primary amine, and an azide source, typically sodium azide (NaN₃). organic-chemistry.orgthieme-connect.com

This one-pot synthesis is notable for its high atom economy and convergence. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and conducted in a suitable solvent like DMSO. thieme-connect.com The process involves the initial formation of an imine from the benzaldehyde and the primary amine. Subsequently, a copper-catalyzed cascade of C-N and N-N bond formations occurs, involving the azide, to construct the pyrazole (B372694) ring fused to the benzene (B151609) ring, affording the 2-substituted 2H-indazole. organic-chemistry.org

This methodology tolerates a wide range of functional groups on both the aldehyde and the primary amine components, allowing for the synthesis of a diverse library of 2H-indazole derivatives. organic-chemistry.org For the synthesis of 2-(pyrrolidin-3-yl)-2H-indazole, a protected 3-aminopyrrolidine (B1265635) could be employed as the primary amine component in this reaction.

Table 2: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles Representative examples from literature on multicomponent 2H-indazole synthesis.

| 2-Halobenzaldehyde | Primary Amine | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 2-Bromobenzaldehyde | Benzylamine | CuI / TMEDA | 85% |

| 2-Chlorobenzaldehyde | Cyclohexylamine | CuI / TMEDA | 78% |

| 2-Bromo-5-methoxybenzaldehyde | Aniline | CuI / TMEDA | 72% |

| 2-Bromobenzaldehyde | n-Butylamine | Cu₂O-NPs | 92% |

Installation of the Pyrrolidin-3-yl Moiety onto the 2H-Indazole Scaffold

Attaching the pyrrolidin-3-yl group to the N2 position of the indazole ring is a critical step that can be achieved through several distinct strategies. The choice of method often depends on the availability of starting materials and the desired regioselectivity.

N-Alkylation and N-Arylation Strategies at the Indazole Nitrogen

Direct N-alkylation of the pre-formed indazole ring is a common approach, but it is complicated by the issue of regioselectivity. The indazole anion can be alkylated at either the N1 or N2 position, and the outcome is highly dependent on reaction conditions and the substitution pattern of the indazole ring itself. nih.govd-nb.info

Generally, the N1-substituted product is thermodynamically more stable. nih.gov However, specific conditions can favor the formation of the kinetic N2-substituted product. Factors influencing the N1:N2 ratio include:

Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) often shows high selectivity for the N1 position. nih.govresearchgate.net In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of both isomers. researchgate.net

Substituents: Steric hindrance at the C7 position of the indazole ring can direct alkylation to the N2 position. d-nb.info Similarly, electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity. nih.gov

Mitsunobu Reaction: The Mitsunobu reaction, which utilizes a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD), provides a powerful method for N-alkylation using an alcohol as the electrophile. nih.govnih.gov This reaction often shows a preference for the formation of the N2-alkylated indazole isomer, particularly with unsubstituted indazole. nih.gov To synthesize this compound, this would involve reacting indazole with a protected 3-hydroxypyrrolidine under Mitsunobu conditions.

Table 3: Regioselectivity in the N-Alkylation of Indazole Summary of conditions influencing N1 vs. N2 substitution.

| Indazole Substrate | Alkylating Agent | Conditions (Base/Solvent) | Major Product (N1:N2 Ratio) |

|---|---|---|---|

| 1H-Indazole | n-Pentyl bromide | NaH / THF | N1 (>99:1) |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | N2 (4:96) |

| 1H-Indazole | n-Pentanol | PPh₃ / DIAD (Mitsunobu) | N2 (1:2.5) |

| 5-Bromo-1H-indazole-3-carboxylate | N-Boc-3-hydroxypyrrolidine | PPh₃ / DEAD (Mitsunobu) | N2 (1: >20) |

Direct Coupling Reactions Utilizing Pyrrolidin-3-yl Synthons

Modern cross-coupling reactions provide a powerful alternative for forming the C-N bond between the indazole and pyrrolidine (B122466) rings. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for this purpose. wikipedia.org This reaction enables the coupling of an amine with an aryl halide or triflate.

In the context of synthesizing this compound, this strategy could be envisioned in two ways:

Coupling of a 2-halo-2H-indazole with a protected 3-aminopyrrolidine.

Coupling of a 2H-indazole with a suitable pyrrolidine synthon bearing a leaving group, although this is less common for the Buchwald-Hartwig reaction itself.

The first approach is more conventional. The synthesis would require a 2-halo-2H-indazole, which itself can be challenging to prepare regioselectively. The reaction would then proceed in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The use of a protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions.

Derivatization of Pre-Formed Indazole-Pyrrolidine Linkages

Once the this compound scaffold has been assembled, further diversification can be achieved by modifying the pyrrolidine moiety. This is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.

If the pyrrolidine ring is installed with a protecting group, such as the widely used Boc group, its removal under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) liberates the secondary amine. nih.gov This free amine serves as a versatile handle for a wide array of subsequent chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or carboxylic acids using coupling agents.

N-Sulfonylation: Reaction with sulfonyl chlorides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This approach allows for the late-stage introduction of diverse functional groups, enabling the synthesis of a large library of analogs from a common intermediate.

Stereoselective Synthesis and Chiral Resolution of this compound and Related Chiral Derivatives

The pyrrolidin-3-yl moiety contains a stereocenter, meaning that this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making stereocontrolled synthesis a critical consideration.

Stereoselective Synthesis

The most direct way to obtain enantiomerically pure material is through stereoselective synthesis. This can be achieved by several methods:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature. For pyrrolidines, L-proline and L-hydroxyproline are excellent chiral precursors. mdpi.com For instance, (S)-3-hydroxypyrrolidine or other chiral 3-substituted pyrrolidine synthons can be prepared from these amino acids. These chiral building blocks can then be incorporated into the final molecule using the N-alkylation or coupling strategies described previously.

Asymmetric Catalysis: The pyrrolidine ring can be constructed using asymmetric reactions. For example, [3+2] cycloaddition reactions between azomethine ylides and dipolarophiles, catalyzed by a chiral metal complex or organocatalyst, can produce highly substituted pyrrolidines with excellent enantioselectivity. acs.org

Biocatalysis: Enzymes offer a powerful tool for asymmetric synthesis. Imine reductases (IREDs) can catalyze the stereoselective reduction of 2-aryl-substituted pyrrolines to yield chiral 2-aryl-substituted pyrrolidines with high enantiomeric excess (>99% ee). nih.gov Similarly, transaminases (TAs) can be used for the stereoselective synthesis of chiral amines, including 3-aminopyrrolidine, from a prochiral ketone precursor (N-Boc-3-pyrrolidinone). nih.govacs.org This biocatalytic step can even be integrated into a one-pot photoenzymatic process starting from unsubstituted pyrrolidine. nih.gov

Chiral Resolution

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its individual enantiomers. This can be accomplished through chiral resolution.

Kinetic Resolution: This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting, unconsumed enantiomer from a faster-forming product. Enzymatic kinetic resolution is a particularly effective technique. For example, a lipase, such as Lipase PS-IM, can be used to selectively acylate one enantiomer of a racemic N-protected 3-hydroxypyrrolidine. rsc.org The resulting ester and the unreacted alcohol enantiomer can then be separated by standard chromatographic techniques. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Synthetic Exploration of Functional Group Tolerances and Late-Stage Functionalization of the this compound Nucleus

The development of robust synthetic routes to complex molecules like this compound heavily relies on the tolerance of various functional groups within the reacting partners. Moreover, late-stage functionalization (LSF) has emerged as a powerful strategy for the rapid diversification of advanced intermediates and drug candidates. nih.gov This approach, primarily through C-H activation, allows for the direct introduction of new functional groups onto a pre-formed molecular scaffold, bypassing the need for de novo synthesis of each analog. nih.govresearchgate.net

Research into the synthesis of the 2H-indazole core, the central heterocyclic system of the target compound, has revealed several methods with good to excellent functional group tolerance. Transition metal-catalyzed reactions, particularly those employing rhodium, palladium, and copper, have been instrumental in this regard.

For instance, rhodium(III)-catalyzed C-H functionalization of azobenzenes with reagents like acrylates or sulfoxonium ylides provides access to functionalized 2H-indazoles with good yields and broad substrate scope. nih.govmdpi.com These reactions have been shown to tolerate a variety of substituents on the aromatic rings, which is crucial for creating a library of analogs. Similarly, a copper/palladium cooperatively catalyzed tandem reaction has been used to construct phosphorated 2H-indazoles, displaying good tolerance for different functional moieties. nih.gov

Late-stage functionalization of the 2H-indazole nucleus is a key strategy for efficiently exploring the chemical space around this scaffold. researchgate.net C-H functionalization is considered a powerful and step-economic tool for this purpose. researchgate.net Significant efforts have been directed towards the C3-position of the indazole ring, achieving various transformations including arylation, amination, acylation, and trifluoromethylation, often through radical pathways. researchgate.net Chelation-assisted, transition metal-catalyzed C-H activation has enabled regioselective functionalization at other positions, such as the ortho-position of a 2-aryl substituent. researchgate.net A notable case study in drug discovery involved the use of modern C-H borylation chemistry for the late-stage functionalization of an indazole-based compound, highlighting the power of this technique to modify the electronic properties of the core heterocycle. nih.gov

The table below summarizes various functionalization reactions applicable to the 2H-indazole core, demonstrating the potential for creating diverse analogs of this compound.

| Functionalization Type | Catalyst/Reagent | Position | Key Features | Reference |

|---|---|---|---|---|

| Acylmethylation | Cp*Rh(III) | Ortho (on 2-phenyl group) | Chelation-assisted, broad substrate scope. | researchgate.net |

| Phosphonylation | Cu/Pd | C3 | Tandem C-N and C-P bond formation, good functional group tolerance. | nih.gov |

| Acylation | Rh(III) | C3 | C-H activation of azobenzenes with α-keto aldehydes. | nih.govmdpi.com |

| Alkoxycarbonylation | Metal-free | C3 | Provides C-3-carboxylic esters, wide functional group tolerance. | organic-chemistry.org |

| Borylation | Iridium-based catalysts | Various | Enables further diversification; used in late-stage functionalization of drug candidates. | nih.gov |

| Arylation | Radical pathways | C3 | Common method for C3 functionalization. | researchgate.net |

These methodologies indicate that once the core this compound structure is assembled, its indazole and potentially its pyrrolidine rings can be further decorated, offering a powerful tool for structure-activity relationship (SAR) studies.

Green Chemistry Approaches and Sustainable Synthetic Practices for this compound Production

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of the 2H-indazole scaffold, several environmentally benign methods have been developed.

One prominent green strategy is the use of one-pot, multi-component reactions. organic-chemistry.orgvjol.info.vn These reactions offer high atom economy by combining multiple starting materials in a single step to form a complex product, thereby reducing the need for intermediate purification steps and minimizing solvent waste. A copper(I) oxide nanoparticle (Cu₂O-NP) catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-halo-benzaldehydes, primary amines, and sodium azide has been reported. organic-chemistry.org This method notably employs polyethylene (B3416737) glycol (PEG 300) as a green, recyclable solvent and proceeds without the need for a ligand. organic-chemistry.org

The use of heterogeneous catalysts is another cornerstone of sustainable synthesis. A recently developed method utilizes copper oxide nanoparticles supported on activated carbon (CuO@C) for the synthesis of 2-phenyl-2H-indazoles. acs.orgnih.gov This catalyst is efficient, can be easily recovered and recycled, and the synthesis is performed in the green solvent PEG-400 under ligand-free and base-free conditions. acs.orgnih.gov The ability to perform the reaction on a gram-scale demonstrates its potential for larger-scale production. acs.orgnih.gov

Electrochemical methods also represent a sustainable approach, offering a way to avoid stoichiometric chemical oxidants. A green electrochemical method for the C3-H trifluoro/difluoromethylation of 2H-indazoles has been developed, which uses inexpensive electrodes and avoids external oxidants and transition-metal salts. organic-chemistry.org Tin(II) chloride has been used as an economical and practical catalyst for the one-pot synthesis of 2-aryl-2H-indazole-3-phosphonates under mild, open-flask conditions. nih.gov

The following table outlines key green synthetic approaches applicable to the 2H-indazole nucleus.

| Green Approach | Catalyst/Solvent System | Advantages | Reference |

|---|---|---|---|

| One-pot, 3-component reaction | Cu₂O-NP / PEG 300 | High atom economy, ligand-free, green solvent. | organic-chemistry.org |

| Heterogeneous Catalysis | CuO@C / PEG-400 | Recyclable catalyst, ligand- and base-free, scalable. | acs.orgnih.gov |

| Electrochemical Synthesis | C-soft (+)/Ni-foam (-) electrodes | Avoids chemical oxidants, mild conditions. | organic-chemistry.org |

| Eco-friendly Catalysis | SnCl₂·2H₂O | Economical catalyst, mild and open-flask conditions. | nih.gov |

| Multi-component reaction | Ethanol / Citric Acid | Eco-friendly solvent, simple procedure, low-cost materials. | vjol.info.vn |

These sustainable practices provide a roadmap for the environmentally responsible production of this compound and its derivatives, aligning chemical manufacturing with the broader goals of environmental stewardship.

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Pyrrolidin 3 Yl 2h Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-(pyrrolidin-3-yl)-2H-indazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and the specific regioisomeric form of the indazole ring.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons and their spatial relationships. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons of the indazole ring, and the aliphatic region, for the protons of the pyrrolidine (B122466) moiety.

A distinguishing feature for 2-substituted indazoles is the chemical shift of the H-3 proton, which typically appears as a singlet at a lower frequency (more shielded) compared to its counterpart in the 1-substituted isomer. nih.gov Conversely, the H-7 proton in 2-substituted indazoles is often observed at a higher frequency (more deshielded) due to the anisotropic effect of the lone pair of electrons on the N-1 nitrogen atom. nih.gov

The protons of the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The methine proton at C-3 of the pyrrolidine ring is a key landmark, and its coupling with the adjacent methylene protons provides valuable conformational information.

Representative ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Indazole) | ~8.35 | s | - |

| H-7 (Indazole) | ~7.80 | d | ~8.5 |

| H-4/H-6 (Indazole) | ~7.70 | m | - |

| H-5 (Indazole) | ~7.10 | m | - |

| H-3' (Pyrrolidine) | ~5.00 | m | - |

| Pyrrolidine CH₂ | ~3.50-4.00 | m | - |

| Pyrrolidine CH₂ | ~2.20-2.50 | m | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are particularly diagnostic for distinguishing between N-1 and N-2 regioisomers. nih.gov In 2-substituted indazoles, the C-3 carbon is typically found at a higher field (lower ppm value) compared to the C-3 carbon in 1-substituted indazoles. The chemical shifts of the other aromatic carbons also show characteristic differences that aid in the definitive assignment of the substitution pattern.

The aliphatic region of the ¹³C NMR spectrum reveals the signals for the pyrrolidine ring carbons, including the methine carbon at C-3' and the methylene carbons.

Representative ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-7a (Indazole) | ~150.0 |

| C-3a (Indazole) | ~127.0 |

| C-3 (Indazole) | ~122.5 |

| C-4/C-6 (Indazole) | ~120.5, ~122.0 |

| C-5 (Indazole) | ~120.0 |

| C-7 (Indazole) | ~118.0 |

| C-3' (Pyrrolidine) | ~60.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

While less common than ¹H and ¹³C NMR, ¹⁴N and ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of the indazole and pyrrolidine nitrogens would be distinct. ¹⁵N NMR, although less sensitive, offers sharper signals and is often preferred for detailed structural studies. The chemical shift of the N-2 atom in the indazole ring would be a key indicator of the substitution pattern. A ¹H-¹⁵N HMBC experiment could definitively link the pyrrolidinyl substituent to the N-2 position of the indazole ring. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. It would be used to trace the connectivity of the protons within the pyrrolidine ring and to confirm the coupling relationships between the aromatic protons of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign the carbon signal corresponding to each protonated carbon atom in both the indazole and pyrrolidine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the molecule and to probe for any specific conformational preferences.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula of this compound (C₁₁H₁₃N₃). The measured mass would be compared to the calculated mass, with a very small mass error providing strong evidence for the proposed formula.

Representative HRMS Data:

| Ion | Calculated m/z | Observed m/z |

|---|

The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak ([M]⁺) would be observed, and its fragmentation would likely involve characteristic losses. For amines, α-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway. miamioh.edu In the case of this compound, fragmentation could occur within the pyrrolidine ring or involve the cleavage of the bond connecting the pyrrolidine ring to the indazole moiety. The indazole ring itself is relatively stable, but it can also undergo characteristic fragmentation, such as the loss of N₂.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis provides critical insights into its molecular connectivity by identifying characteristic fragmentation pathways. The fragmentation of the molecular ion (M+) would likely proceed through several key pathways, primarily involving the cleavage of the bond linking the pyrrolidine and indazole rings, as well as fragmentation within the pyrrolidine moiety itself.

The electron impact (EI) induced fragmentation patterns of related heterocyclic systems often involve initial cleavages at the most labile bonds. scielo.org.mx In the case of this compound, the N-C bond connecting the two heterocyclic systems is a probable site for initial fragmentation. Another significant pathway involves the fragmentation of the pyrrolidine ring, a common occurrence in the mass spectrometry of N-alkylated compounds. nih.gov

Key fragmentation pathways can be proposed:

Pathway A: Cleavage of the N-C bond between the indazole and pyrrolidine rings, leading to the formation of an indazole radical cation and a pyrrolidinyl radical, or vice versa.

Pathway B: Fragmentation initiated within the pyrrolidine ring, such as the loss of small neutral molecules like ethylene (C2H4) via a retro-Diels-Alder-type reaction, leading to a stabilized radical cation.

Pathway C: Alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine ring, a characteristic fragmentation for amines, resulting in the formation of a stable iminium ion.

These fragmentation patterns allow for the unambiguous identification of the core structures and the nature of the substitution.

| Proposed Fragment Ion | m/z (relative abundance) | Proposed Structure / Origin |

| 187 | [M]+ | Molecular Ion |

| 118 | High | Indazole fragment resulting from cleavage of the N-C bond |

| 70 | High | Pyrrolidin-3-yl cation fragment |

| 158 | Medium | Loss of C2H5 from the pyrrolidine ring |

| 84 | Medium | Iminium ion from alpha-cleavage within the pyrrolidine ring |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to the vibrations of the indazole and pyrrolidine rings.

The spectrum can be divided into several key regions:

C-H Stretching Vibrations: The region from 2800 to 3100 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretching from the indazole ring is expected to appear at approximately 3000–3050 cm⁻¹. mdpi.com Aliphatic C-H stretching from the CH2 groups of the pyrrolidine ring will produce strong bands in the 2850–2960 cm⁻¹ range. mdpi.com

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the indazole ring typically result in several sharp bands in the 1450–1620 cm⁻¹ region. ajrconline.org These absorptions are characteristic of the aromatic and heteroaromatic systems.

C-N Stretching Vibrations: The stretching vibration of the C-N bond linking the pyrrolidine ring to the indazole nitrogen and the C-N bonds within the pyrrolidine ring are expected to appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

N-H Stretching: The secondary amine (N-H) within the pyrrolidine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 3000 - 3050 | C-H Stretch | Aromatic (Indazole Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine Ring) |

| 1580 - 1620 | C=C / C=N Stretch | Aromatic Ring (Indazole) |

| 1450 - 1550 | C=C / C=N Stretch | Aromatic Ring (Indazole) |

| 1200 - 1350 | C-N Stretch | Aryl-N and Alkyl-N |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 2H-indazole core of the molecule acts as the primary chromophore, which is a part of the molecule responsible for absorbing UV or visible light. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the conjugated system of the indazole ring. The pyrrolidine substituent, being an aliphatic and saturated ring, does not contribute significantly to the absorption in the typical UV-Vis range but may cause a slight shift (auxochromic effect) in the absorption maxima of the indazole chromophore. Studies on other 2-alkyl-2H-indazole derivatives have shown characteristic UV absorption profiles that can be used for identification. nih.gov The spectrum would likely exhibit two or more distinct absorption bands characteristic of the bicyclic aromatic system. mdpi.com

| Approximate λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

| ~ 230 - 250 | High | π → π | Benzene (B151609) ring of indazole |

| ~ 280 - 310 | Medium to High | π → π | Fused bicyclic indazole system |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Three-Dimensional Molecular Structure in the Solid State

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and absolute stereochemistry of chiral centers.

For this compound, an SCXRD analysis would confirm the connectivity of the pyrrolidine ring to the N2 position of the indazole moiety. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and its orientation relative to the indazole plane. The indazole ring system itself is expected to be nearly planar. nih.gov Crucially, for a single enantiomer crystal, SCXRD can determine the absolute configuration (R or S) at the chiral carbon (C3) of the pyrrolidine ring.

While specific crystal data for this compound is not available, data from the closely related compound 2-(4-Methylphenyl)-2H-indazole provides a reference for the expected structural parameters of the 2H-indazole core. nih.gov

| Parameter | Value (from analogue 2-(4-Methylphenyl)-2H-indazole nih.gov) | Expected for this compound |

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/c | To be determined |

| a (Å) | 12.539 | To be determined |

| b (Å) | 6.029 | To be determined |

| c (Å) | 14.401 | To be determined |

| β (°) | 93.636 | To be determined |

| Indazole Ring Planarity | Nearly planar (dihedral angle 1.58°) | Expected to be nearly planar |

| Substituent Dihedral Angle | 46.26° (between indazole and p-tolyl plane) | The dihedral angle between the indazole plane and the mean plane of the pyrrolidine ring will define the overall molecular conformation. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral this compound

The presence of a stereocenter at the 3-position of the pyrrolidine ring makes this compound a chiral molecule, existing as a pair of enantiomers: (R)-2-(pyrrolidin-3-yl)-2H-indazole and (S)-2-(pyrrolidin-3-yl)-2H-indazole. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are indispensable for characterizing these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, will produce CD spectra that are mirror images of each other. A positive peak in the CD spectrum of one enantiomer (a positive Cotton effect) will correspond to a negative peak (a negative Cotton effect) in the spectrum of the other. nih.gov This property allows for the qualitative identification of each enantiomer and the quantitative determination of enantiomeric excess or optical purity. jascoinc.com

The CD spectrum is directly related to the electronic transitions observed in UV-Vis spectroscopy. The chromophore is the 2H-indazole ring, which is perturbed by the chiral pyrrolidine substituent, giving rise to a CD signal. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be used to determine the absolute configuration of chiral molecules, sometimes even in the solid state. rsc.org

| Enantiomer | Expected Cotton Effect at λmax (~280-310 nm) | Expected Cotton Effect at λmax (~230-250 nm) |

| (R)-2-(pyrrolidin-3-yl)-2H-indazole | Positive or Negative | Opposite sign to the first Cotton effect |

| (S)-2-(pyrrolidin-3-yl)-2H-indazole | Negative or Positive (Mirror image of R) | Opposite sign to the first Cotton effect (Mirror image of R) |

Theoretical and Computational Investigations of 2 Pyrrolidin 3 Yl 2h Indazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of indazole derivatives. DFT calculations allow for the determination of the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity.

For the 2-(pyrrolidin-3-yl)-2H-indazole system, DFT studies would focus on how the pyrrolidine (B122466) substituent at the N2 position influences the electronic distribution across the indazole ring. The nitrogen atom of the pyrrolidine ring and its conformational state can modulate the electron density of the indazole core, thereby affecting its reactivity in chemical transformations and its interaction with biological targets. Reactivity descriptors, such as electrostatic potential maps, can be generated to predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts for derivatization.

Indazoles are characterized by annular tautomerism, primarily existing as 1H- and 2H-tautomers. Computationally, the 1H-tautomer of unsubstituted indazole is generally found to be more thermodynamically stable than the 2H-tautomer, a phenomenon attributed to the greater aromaticity of the benzenoid structure in the 1H form compared to the ortho-quinoid nature of the 2H form. researchgate.net

However, the tautomeric equilibrium can be significantly influenced by substitution patterns and the surrounding environment (e.g., solvent effects). DFT calculations have been instrumental in quantifying the energy differences between these tautomers. For instance, the gas-phase energy difference in favor of 1H-indazole has been estimated to be between 3.6 and 5.3 kcal/mol using different computational methods. researchgate.net The presence of the pyrrolidin-3-yl group at the N2 position effectively "locks" the molecule in the 2H-indazole form. Computational studies can still be valuable in comparing the relative stability of this N2-substituted isomer against its N1-substituted counterpart, providing a rationale for regioselective synthesis strategies. In some specific cases, particularly in solution or when stabilized by intermolecular hydrogen bonds, the 2H-tautomer can become the predominant species. researchgate.net

| Computational Method | System | Energy Difference (kcal/mol) in favor of 1H-indazole | Reference |

|---|---|---|---|

| MP2 | Unsubstituted Indazole (gas-phase) | 3.6 | researchgate.net |

| B3LYP | Unsubstituted Indazole (gas-phase) | 5.3 | researchgate.net |

Conformational Analysis of the Pyrrolidine Ring and its Stereochemical Influence on the Overall Molecular Architecture

The substitution on the pyrrolidine ring significantly influences the preferred pucker. researchgate.net For the title compound, the indazole moiety at the C3 position of the pyrrolidine ring will have a profound effect on the conformational equilibrium. Computational methods, such as ab initio calculations and DFT, can be used to map the potential energy surface of the pyrrolidine ring pucker. These studies can determine the relative energies of the different envelope and twist conformations and the energy barriers between them. This information is critical for understanding how the molecule presents itself to a binding partner, such as a protein active site, where a specific conformation may be required for optimal interaction.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time. nih.govplos.org For this compound, MD simulations can be employed to explore its conformational landscape in a more comprehensive manner than static calculations alone.

By simulating the molecule's movement in an explicit solvent environment (e.g., water), MD can reveal the accessible conformations of both the pyrrolidine ring and the orientation of the pyrrolidinyl group relative to the indazole core. plos.org These simulations provide insights into the stability of different conformers and the timescale of transitions between them. Furthermore, MD is invaluable for studying the influence of the solvent on the molecular structure. It can elucidate the specific hydrogen bonding patterns and other non-covalent interactions between the solute and solvent molecules, which can stabilize certain conformations and influence the tautomeric equilibrium. plos.orgbiointerfaceresearch.com

Molecular Docking and Ligand-Protein Interaction Studies for Mechanistic Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. biointerfaceresearch.comnih.gov

The process involves placing the ligand in various positions and orientations within the protein's active site and scoring these poses based on a scoring function that estimates the binding affinity. The results of a docking study can generate hypotheses about the binding mode of the compound, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues. nih.govacs.org For this compound, docking studies could explore its potential to bind to various enzyme families, such as kinases or cyclooxygenases, where indazole derivatives have shown activity. nih.govnih.gov These mechanistic hypotheses can then guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic charge, or hydrophobic character is favorable or unfavorable for activity. nih.gov

Cheminformatics Approaches for Virtual Library Design and Property Prediction of this compound Analogs.

Cheminformatics plays a pivotal role in modern drug discovery by enabling the rapid, in silico design and evaluation of new chemical entities. For a scaffold such as this compound, cheminformatics approaches allow for the systematic exploration of its chemical space to identify analogs with potentially improved pharmacological profiles. This is achieved through the creation of virtual libraries and the subsequent prediction of their physicochemical and biological properties.

The design of a virtual library of this compound analogs would typically involve computational techniques that systematically modify the core structure. Substituents can be varied at different positions on both the pyrrolidine ring and the indazole nucleus to generate a diverse set of virtual compounds. This process allows for the exploration of a vast chemical space without the immediate need for synthetic chemistry.

Once a virtual library is constructed, various computational methods are employed to predict the properties of the designed analogs. These predictions help in prioritizing which compounds to synthesize and test in the laboratory. Key methodologies include pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For instance, in a study on asymmetrical hexahydro-2H-indazole analogs of curcumin, a pharmacophore model was developed to screen for potential estrogen receptor alpha (ERα) inhibitors. This model, consisting of specific pharmacophoric features, was then used to screen a library of compounds, identifying those most likely to be active. A similar approach could be applied to analogs of this compound to screen for activity against a chosen target.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives, QSAR models indicated the importance of topological parameters in defining their antimicrobial activity. For a virtual library of this compound analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. The predictive power of such a model relies on the quality of the experimental data used to build it.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to screen a virtual library of this compound analogs against the three-dimensional structure of a biological target. The docking scores and predicted binding modes can help in identifying compounds with high binding affinity and favorable interactions with the target's active site.

In addition to predicting biological activity, cheminformatics tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. For example, compliance with Lipinski's rule of five is often used as an early filter to select for compounds with drug-like properties.

The following tables illustrate the type of data that can be generated from cheminformatics studies of indazole analogs.

Table 1: Illustrative QSAR Model for Antimicrobial Activity of Hexahydroindazole Derivatives

This table presents a hypothetical QSAR model based on the findings from a study on hexahydroindazole derivatives, illustrating the types of descriptors that could be relevant for predicting the activity of this compound analogs.

| Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |

| q² | 0.84 | Cross-validated r², indicating the predictive power of the model. |

| F-test | 42.72 | A high F-test value suggests a statistically significant model. |

| Important Descriptor 1 | ²χ | A topological descriptor related to molecular branching. |

| Important Descriptor 2 | ²χᵛ | A valence-corrected topological descriptor. |

Table 2: Virtual Screening Hits for Estrogen Receptor Alpha (ERα) Inhibition by Hexahydro-2H-Indazole Analogs

This table is based on a study that used pharmacophore modeling and molecular docking to identify potential ERα inhibitors from a library of hexahydro-2H-indazole analogs. A similar workflow could be applied to a virtual library of this compound analogs.

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Lipinski's Rule of Five | Predicted Synthesis Accessibility |

| Hit 1 | 85.6 | -9.8 | Compliant | Medium |

| Hit 2 | 82.1 | -9.5 | Compliant | Medium |

| Hit 3 | 79.4 | -9.2 | Compliant | High |

| Hit 4 | 78.9 | -9.1 | Compliant | Medium |

| Hit 5 | 77.3 | -8.9 | Compliant | High |

| Hit 6 | 76.8 | -8.7 | Compliant | Medium |

| Hit 7 | 75.2 | -8.5 | Compliant | Medium |

Emerging Research Avenues and Future Perspectives for 2 Pyrrolidin 3 Yl 2h Indazole

Development of Advanced Synthetic Methodologies for Enhanced Accessibility

The synthesis of indazole derivatives, particularly specific regioisomers like 2H-indazoles, can be challenging, often affecting product yield and accessibility. pnrjournal.com While numerous methods exist for constructing the indazole core, significant opportunities remain for developing more efficient and versatile synthetic routes to compounds like 2-(pyrrolidin-3-yl)-2H-indazole. nih.govresearchgate.net

Future synthetic strategies will likely focus on:

One-Pot, Multi-Component Reactions: Copper-catalyzed one-pot, three-component reactions have been successful for synthesizing 2H-indazoles from simple starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Further refinement of these methods could provide a direct and efficient route to the target compound.

C-H Activation/Functionalization: Direct functionalization of the indazole core through C-H activation is a powerful tool. Palladium-catalyzed C-H functionalization has been used to acylate azobenzenes, which can then be converted into indazole derivatives. organic-chemistry.org Applying similar strategies could allow for the late-stage introduction of the pyrrolidine (B122466) moiety or other functional groups, enhancing molecular diversity.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could enhance its accessibility for extensive biological screening.

Novel Cyclization Methods: Research into innovative cyclization strategies, such as the [3 + 2] dipolar cycloaddition of sydnones and arynes, provides a rapid and high-yielding pathway to the 2H-indazole scaffold under mild conditions. nih.gov Adapting these methods to incorporate the pyrrolidine substituent is a promising avenue for exploration. Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated from commercially available reagents. organic-chemistry.org

These advanced methodologies promise to overcome existing synthetic hurdles, enabling the rapid and cost-effective production of this compound and its analogs for comprehensive evaluation.

Exploration of Novel Biological Targets and Therapeutic Applications Based on Preclinical Data

The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. samipubco.com While specific preclinical data for this compound is not extensively published, the activities of related indazole derivatives provide a strong basis for future investigation.

nih.govsamipubco.comnih.govnih.govsamipubco.comresearchgate.netresearchgate.netnih.gov| Therapeutic Area | Potential Targets | Rationale Based on Indazole Derivatives | Reference |

|---|---|---|---|

| Oncology | Kinases (e.g., VEGFR, EGFR, FGFR), Histone Deacetylases (HDACs), Microtubules | Indazole derivatives like Pazopanib are tyrosine kinase inhibitors. Others show potent antiproliferative effects by inducing apoptosis or disrupting microtubules. | |

| Infectious Diseases | Bacterial DNA Gyrase, HIV-1 Reverse Transcriptase | Indazole analogs have been identified as potent inhibitors of bacterial GyrB and show anti-HIV activity. | |

| Neurological Disorders | Histamine H3 Receptor, 5-HT Receptors, Monoamine Transporters | Indazole-based compounds are explored for neurodegenerative diseases. Related structures act as potent H3 receptor antagonists. | |

| Inflammatory Diseases | Neutrophil Elastase, Cyclooxygenase (COX) | N-benzoylindazole derivatives are potent inhibitors of human neutrophil elastase. Other indazoles exhibit anti-inflammatory properties. |

Future research should involve broad-based preclinical screening of this compound against a panel of targets implicated in these diseases. For instance, its potential as a bacterial DNA gyrase inhibitor could be explored to combat antibiotic resistance. nih.gov Similarly, given the role of related compounds as anti-inflammatory agents, its efficacy in models of arthritis or inflammatory bowel disease warrants investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govbohrium.com These computational tools can be powerfully applied to the future development of this compound.

Key applications include:

De Novo Design: Generative AI models can design novel molecules from scratch. By providing the 2H-indazole-pyrrolidine core as a scaffold and defining desired properties (e.g., high binding affinity for a specific kinase, low toxicity), these models can propose new analogs with a higher probability of success. nih.gov

Property Prediction: AI/ML algorithms can predict the physicochemical, pharmacokinetic (ADME), and toxicological properties of virtual compounds. nih.gov This allows for the in-silico screening of thousands of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and reducing the time and cost of experimental testing.

Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify novel protein targets for which the indazole scaffold might have a high binding affinity. nih.gov This opens up entirely new therapeutic possibilities beyond the traditionally explored targets.

The integration of AI/ML will enable a more data-driven and efficient exploration of the chemical space around this compound, enhancing the discovery of optimized lead compounds. nih.gov

Investigation of Multi-Targeting Strategies and Polypharmacology

Polypharmacology, the ability of a single drug to modulate multiple biological targets, is an increasingly important strategy for treating complex diseases like cancer and neurodegenerative disorders. samipubco.com The indazole scaffold is well-suited for this approach due to its versatility in interacting with diverse proteins, including kinases, G-protein coupled receptors (GPCRs), and membrane transporters. samipubco.comnih.gov

A study involving 65 different indazole derivatives tested against 17 membrane transporters found that ten of the compounds showed activity against multiple targets associated with neurodegeneration and cancer drug resistance. nih.gov This highlights the potential of the indazole core to serve as a foundation for multi-target agents.

Future research on this compound should explore:

Cross-Target Activity Screening: Systematically screening the compound against panels of phylogenetically diverse targets to identify any "off-target" effects that could be therapeutically beneficial.

Rational Design of Dual Inhibitors: If an initial screen reveals activity against two relevant targets (e.g., a kinase and a transporter involved in drug efflux), the structure of this compound can be rationally optimized to enhance this dual activity, potentially leading to synergistic therapeutic effects.

Prodrug and Drug Delivery System Design for Optimized Biological Performance

Poor aqueous solubility and suboptimal pharmacokinetic properties can hinder the development of promising drug candidates. nih.gov Prodrug and advanced drug delivery strategies offer a way to overcome these limitations.

Prodrug Design: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. For indazole derivatives that suffer from poor solubility, N-acyloxymethyl analogs have been successfully developed as prodrugs. nih.gov This approach increases aqueous solubility and allows for enzymatic hydrolysis to release the active indazole compound. nih.gov Designing a prodrug of this compound could similarly enhance its bioavailability and therapeutic efficacy.

Drug Delivery Systems: Encapsulating this compound in novel drug delivery systems, such as nanoparticles, liposomes, or polymeric micelles, can improve its solubility, stability, and biodistribution. These systems can also be engineered for targeted delivery to specific tissues or cells, increasing the drug's concentration at the site of action while minimizing systemic exposure and potential side effects.

Mechanistic Studies at the Atomic and Molecular Level Using Advanced Biophysical Techniques

A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design and optimization. Advanced biophysical techniques can provide this insight at an atomic level.

austinpublishinggroup.comaustinpublishinggroup.comresearchgate.netresearchgate.net| Technique | Application for this compound | Information Gained | Reference |

|---|---|---|---|

| X-ray Crystallography | Co-crystallization with its protein target(s). | Provides a high-resolution 3D structure of the binding site, revealing specific hydrogen bonds, hydrophobic interactions, and the overall binding pose. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the compound's interaction with its target in solution. | Identifies which parts of the molecule and the protein are involved in binding and can provide information on binding kinetics and conformational changes. | |

| Surface Plasmon Resonance (SPR) | Measuring the binding affinity and kinetics (on- and off-rates). | Quantifies the strength and stability of the drug-target interaction in real-time. | |

| Molecular Docking and Simulation | Computational modeling of the drug-target interaction. | Predicts binding modes and energies, helps interpret experimental data, and guides the design of new analogs with improved affinity. |

By employing these techniques, researchers can elucidate the precise mechanism of action of this compound. For example, molecular docking studies on N-benzoylindazoles have helped explain how the geometry of the ligand-enzyme complex influences inhibitory activity. researchgate.net This detailed structural and dynamic information is invaluable for guiding structure-activity relationship (SAR) studies and optimizing the compound for enhanced potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。